N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide is an organic compound with a complex structure that includes an imidazo[1,2-b]pyridazine core and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethoxyphenyl Group: This can be achieved through nucleophilic substitution reactions where the trifluoromethoxyphenyl group is introduced to the imidazo[1,2-b]pyridazine core.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .
Scientific Research Applications
N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research:
Mechanism of Action
The mechanism of action of N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents, leading to variations in their properties and applications.
Trifluoromethoxyphenyl Derivatives: Compounds with the trifluoromethoxyphenyl group exhibit similar chemical behavior but may have different biological activities depending on their overall structure.
Uniqueness
N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the combination of its imidazo[1,2-b]pyridazine core and trifluoromethoxyphenyl group. This combination imparts specific properties that make it valuable for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)24-11-3-1-10(2-4-11)9-20-14(23)12-5-6-13-19-7-8-22(13)21-12/h1-8H,9H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWJVVYSVPEAFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN3C=CN=C3C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.